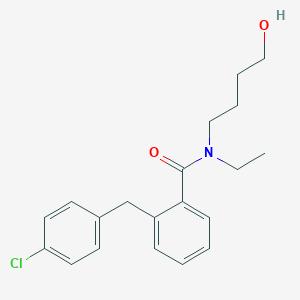
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide, also known as ABT-594, is a chemical compound that has been extensively studied for its potential therapeutic applications in pain management. ABT-594 is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. In
作用机制
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide can reduce the transmission of pain signals and produce analgesic effects. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has also been shown to activate other receptors, such as the 5-HT3 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been shown to produce potent analgesic effects in animal models, with a duration of action of several hours. It has also been shown to produce anti-inflammatory effects and to reduce the rewarding effects of drugs of abuse. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has a high affinity for nicotinic acetylcholine receptors, with a binding affinity that is several orders of magnitude higher than other analgesic compounds.
实验室实验的优点和局限性
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, its short duration of action and potential toxicity at high doses may limit its utility in certain experiments. Additionally, the cost of synthesizing 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide may be prohibitive for some research labs.
未来方向
There are several potential future directions for research on 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide. One area of interest is the development of more potent and selective compounds that target nicotinic acetylcholine receptors. Another area of interest is the development of novel delivery methods, such as transdermal patches or inhalation devices, that could improve the duration of action and reduce the potential for toxicity. Finally, there is a need for further research on the mechanisms of action of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide, including its effects on other receptors and neurotransmitters in the nervous system.
合成方法
The synthesis of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide involves several steps, including the reaction of 4-chlorobenzylamine with ethyl 4-bromobutyrate to form N-ethyl-4-chlorobenzylamine, which is then reacted with 4-hydroxybutyric acid to form 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide. The synthesis of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been optimized to produce high yields and purity, making it suitable for research purposes.
科学研究应用
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in relieving acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has also been shown to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-ethyl-N-(4-hydroxybutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-2-22(13-5-6-14-23)20(24)19-8-4-3-7-17(19)15-16-9-11-18(21)12-10-16/h3-4,7-12,23H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUMYJHUYUJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(=O)C1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)
![2-(2,5-dimethylphenoxy)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5903091.png)
acetic acid](/img/structure/B5903094.png)
![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)
![N-(2-furylmethyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]butan-1-amine](/img/structure/B5903122.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine](/img/structure/B5903124.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N-methylurea](/img/structure/B5903137.png)
![3-(5-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B5903144.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903157.png)
![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)